Purpureaside C

Übersicht

Beschreibung

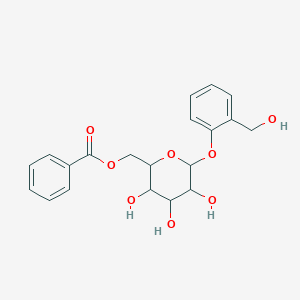

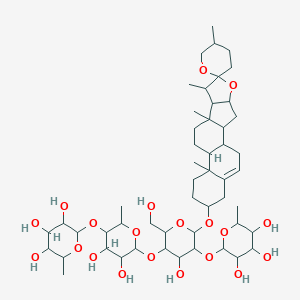

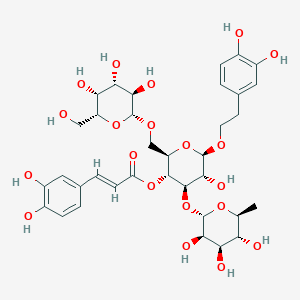

Purpureaside C ist ein Flavonoidglykosid, das für seine signifikanten antioxidativen, entzündungshemmenden, neuroprotektiven und anticancerogenen Eigenschaften bekannt ist . Es wird aus der Pflanzenart Rehmannia glutinosa gewonnen, die zur Familie der Scrophulariaceae gehört . Die Summenformel von this compound ist C₃₅H₄₆O₂₀ und es hat ein Molekulargewicht von 786,73 g/mol .

Herstellungsmethoden

Synthetische Wege und Reaktionsbedingungen

This compound kann durch eine Reihe von Glykosylierungsreaktionen synthetisiert werden. Die Synthese beinhaltet die Kupplung von 2-(3,4-Dihydroxyphenyl)ethylalkohol mit verschiedenen Zuckermolekülen wie Mannopyranosyl-, Galactopyranosyl- und Glucopyranosyleinheiten . Die Reaktionsbedingungen beinhalten typischerweise die Verwendung von Glykosyldonoren und -akzeptoren in Gegenwart von Katalysatoren wie Trifluormethylsulfonsäure oder Bortrifluoridetherat .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound beinhaltet die Extraktion und Reinigung aus den Wurzeln von Rehmannia glutinosa. Der Extraktionsprozess umfasst die Lösungsmittelextraktion mit Ethanol oder Methanol, gefolgt von chromatographischen Reinigungsverfahren wie der Hochleistungsflüssigkeitschromatographie (HPLC) zur Erzielung hoher Reinheitsgrade .

Wissenschaftliche Forschungsanwendungen

Purpureaside C hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Modellverbindung für die Untersuchung von Glykosylierungsreaktionen und der Synthese von Glykosiden verwendet.

Wirkmechanismus

This compound entfaltet seine Wirkung durch mehrere molekulare Ziele und Signalwege:

Antioxidative Aktivität: Es fängt freie Radikale ab und reduziert oxidativen Stress, indem es Wasserstoffatome aus seinen Hydroxylgruppen abgibt.

Entzündungshemmende Aktivität: Es hemmt die Produktion von proinflammatorischen Zytokinen und Enzymen wie Cyclooxygenase und Lipoxygenase.

Neuroprotektive Aktivität: Es schützt Neuronen vor oxidativem Schaden und Apoptose, indem es Signalwege wie den PI3K/Akt-Signalweg moduliert.

Anticancerogene Aktivität: This compound hemmt das Wachstum von Krebszellen, indem es die Komponente 6 des Minichromosomen-Wartungskomplexes (MCM6) angreift und in Kombination mit Chemotherapeutika wie 5-Fluorouracil den Zelltod induziert.

Wirkmechanismus

Target of Action

Purpureaside C primarily targets the minichromosome maintenance complex component 6 (MCM6) . MCM6 is a critical transcriptional target of the Hippo-Yes-associated protein (YAP) signaling pathway, which plays a significant role in the tumorigenesis of gastric cancer (GC) .

Mode of Action

This compound interacts with MCM6, inhibiting its function . This interaction suppresses the growth of gastric cancer cells and induces cell death . When combined with 5-fluorouracil, a chemotherapy drug, this compound has a synergistic effect, further enhancing cell death .

Biochemical Pathways

The YAP-MCM6 axis is a key pathway affected by this compound . Hyperactivated YAP in GC induces MCM6 transcription via binding to its promoter . Mechanistically, MCM6 activates the PI3K/Akt/GSK3β signaling pathway to support YAP-enhanced gastric tumorigenesis and metastasis .

Result of Action

The molecular and cellular effects of this compound’s action involve the suppression of GC growth and the induction of cell death . It also sensitizes GC cells to genotoxic agents by regulating the ATR/Chk1-dependent DNA damage response (DDR), leading to intensified cell death and tumor regression .

Biochemische Analyse

Biochemical Properties

Purpureaside C interacts with various enzymes and proteins in biochemical reactions. It has been identified as a significant proinflammatory agent . It also has the potential to interact with the minichromosome maintenance complex component 6 (MCM6), a critical transcriptional target of the Hippo-Yes-associated protein (YAP) signaling pathway .

Cellular Effects

This compound has been shown to have substantial effects on various types of cells and cellular processes. It has been identified as a novel MCM6 inhibitor, suppressing gastric cancer (GC) growth and synergizing with 5-fluorouracil to induce cell death .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It has been found to inhibit MCM6, a critical transcriptional target of YAP, thereby suppressing GC growth .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Purpureaside C can be synthesized through a series of glycosylation reactions. The synthesis involves the coupling of 2-(3,4-dihydroxyphenyl)ethyl alcohol with various sugar moieties such as mannopyranosyl, galactopyranosyl, and glucopyranosyl units . The reaction conditions typically include the use of glycosyl donors and acceptors in the presence of catalysts like trifluoromethanesulfonic acid or boron trifluoride etherate .

Industrial Production Methods

Industrial production of this compound involves the extraction and purification from the roots of Rehmannia glutinosa. The extraction process includes solvent extraction using ethanol or methanol, followed by chromatographic purification techniques such as high-performance liquid chromatography (HPLC) to achieve high purity levels .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Purpureaside C unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann oxidiert werden, um Chinone und andere oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können this compound in seine reduzierten Formen umwandeln und seine biologische Aktivität verändern.

Substitution: Substitutionsreaktionen können an den Hydroxylgruppen auftreten, was zur Bildung verschiedener Derivate führt.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Als Reduktionsmittel werden Natriumborhydrid und Lithiumaluminiumhydrid verwendet.

Substitution: Reagenzien wie Essigsäureanhydrid und Benzoylchlorid werden für Acetylierungs- und Benzoylierungsreaktionen verwendet.

Wichtigste gebildete Produkte

Die wichtigsten Produkte, die aus diesen Reaktionen entstehen, sind verschiedene oxidierte, reduzierte und substituierte Derivate von this compound, die jeweils unterschiedliche biologische Aktivitäten aufweisen .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

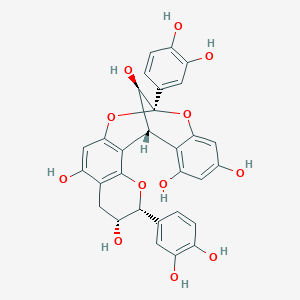

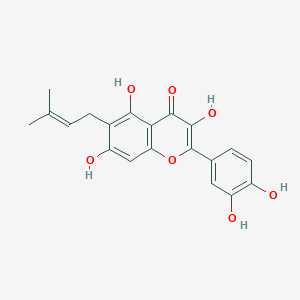

Purpureaside A: Ein weiteres Glykosid aus Rehmannia glutinosa mit ähnlichen antioxidativen und entzündungshemmenden Eigenschaften.

Purpureaside B: Eine verwandte Verbindung mit neuroprotektiven und anticancerogenen Aktivitäten.

Acteoside: Ein Phenylpropanoidglykosid mit starker antioxidativer und entzündungshemmender Wirkung.

Einzigartigkeit

Purpureaside C ist einzigartig aufgrund seines spezifischen Glykosylierungsmusters, das zu seinen unterschiedlichen biologischen Aktivitäten beiträgt. Seine Fähigkeit, MCM6 zu hemmen und mit Chemotherapeutika zu synergisieren, unterscheidet es von anderen ähnlichen Verbindungen .

Eigenschaften

IUPAC Name |

[(2R,3R,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H46O20/c1-14-24(42)26(44)29(47)35(51-14)55-32-30(48)34(49-9-8-16-3-6-18(38)20(40)11-16)53-22(13-50-33-28(46)27(45)25(43)21(12-36)52-33)31(32)54-23(41)7-4-15-2-5-17(37)19(39)10-15/h2-7,10-11,14,21-22,24-40,42-48H,8-9,12-13H2,1H3/b7-4+/t14-,21+,22+,24-,25-,26+,27-,28+,29+,30+,31+,32+,33+,34+,35-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSBUXLDOLNLABB-HSCIEKESSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)O)COC4C(C(C(C(O4)CO)O)O)O)OCCC5=CC(=C(C=C5)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2OC(=O)/C=C/C3=CC(=C(C=C3)O)O)CO[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)OCCC5=CC(=C(C=C5)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H46O20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00474626 | |

| Record name | Purpureaside C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00474626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

786.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108648-07-3 | |

| Record name | Purpureaside C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00474626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the known biological activity of Purpureaside C?

A1: this compound has demonstrated in vitro immunosuppressive activity by decreasing human leukocyte functions, including rosette formation, mitogen-induced blast transformation, and phagocytic activity []. It also exhibits proinflammatory action in the context of carrageenin-induced inflammation in vivo [].

A2: While the precise mechanism of action of this compound remains to be fully elucidated, some studies suggest that it might act by modulating specific signaling pathways. For example, in one study, this compound was identified as a potential inhibitor of minichromosome maintenance complex component 6 (MCM6) []. This inhibition was linked to the suppression of gastric cancer cell growth and sensitization to chemotherapeutic agents [].

Q2: What analytical techniques are used to identify and quantify this compound?

A3: Researchers utilize various methods to study this compound. Ultra-Performance Liquid Chromatography coupled with Time-of-Flight Mass Spectrometry (UPLC-TOF-MS) has been employed to identify and quantify this compound in complex mixtures like traditional Chinese medicinal formulas []. This technique offers high sensitivity and resolution for analyzing multiple constituents simultaneously [].

A4: The immunosuppressive and proinflammatory properties of this compound suggest potential therapeutic avenues, but further research is crucial. For instance, its ability to modulate MCM6 activity warrants investigation as a potential target for anticancer therapies [].

Q3: Are there any known structural analogs of this compound, and do they exhibit similar biological activities?

A5: Yes, several phenolic glycosides structurally related to this compound have been identified, including acteoside, desrhamnosyl acteoside, and purpureasides A and B []. While these compounds share some structural similarities, their biological activities can differ. For instance, acteoside, desrhamnosyl acteoside, and purpureaside A displayed antiviral effects against Aujeszky virus, while the other compounds did not show this activity [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.